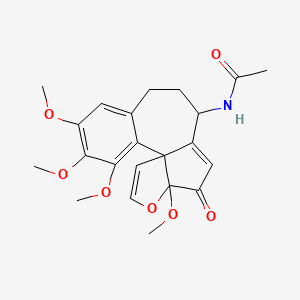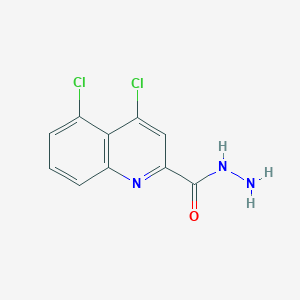![molecular formula C12H14N2O B14605113 Hydrazine, [2-(2-naphthalenyloxy)ethyl]- CAS No. 59040-29-8](/img/structure/B14605113.png)
Hydrazine, [2-(2-naphthalenyloxy)ethyl]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- is an organic compound that features a hydrazine group attached to a naphthalenyloxyethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of hydrazine, [2-(2-naphthalenyloxy)ethyl]- typically involves the reaction of hydrazine with a naphthalenyloxyethyl precursor. One common method is the nucleophilic addition of hydrazine to a carbonyl compound, forming a hydrazone intermediate. This intermediate can then be further processed under specific conditions to yield the desired hydrazine derivative .
Industrial Production Methods
Industrial production of hydrazine derivatives often involves large-scale reactions under controlled conditions. The use of high boiling point solvents, such as ethylene glycol, and the application of heat are common in these processes to ensure the complete conversion of reactants to the desired product .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically resulting in the formation of reduced compounds.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- include bases such as potassium hydroxide (KOH) and solvents like ethylene glycol. High temperatures are often required to drive these reactions to completion .
Major Products Formed
The major products formed from the reactions of hydrazine, [2-(2-naphthalenyloxy)ethyl]- depend on the specific reaction conditions and reagents used. For example, the Wolff-Kishner reduction can convert carbonyl compounds to alkanes, while other reactions may yield different hydrazine derivatives .
Aplicaciones Científicas De Investigación
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various organic synthesis reactions, including the formation of hydrazones and other derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs and treatments.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Mecanismo De Acción
The mechanism of action of hydrazine, [2-(2-naphthalenyloxy)ethyl]- involves its interaction with specific molecular targets and pathways. For example, in the Wolff-Kishner reduction, hydrazine reacts with carbonyl compounds to form hydrazones, which then undergo further reactions to yield alkanes. This process involves multiple steps, including deprotonation, protonation, and the release of nitrogen gas .
Comparación Con Compuestos Similares
Hydrazine, [2-(2-naphthalenyloxy)ethyl]- can be compared with other hydrazine derivatives, such as:
Ethylhydrazine: A simpler hydrazine derivative with different chemical properties and applications.
Phenylhydrazine: Another hydrazine derivative used in organic synthesis and pharmaceutical research.
Propiedades
Número CAS |
59040-29-8 |
|---|---|
Fórmula molecular |
C12H14N2O |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
2-naphthalen-2-yloxyethylhydrazine |
InChI |
InChI=1S/C12H14N2O/c13-14-7-8-15-12-6-5-10-3-1-2-4-11(10)9-12/h1-6,9,14H,7-8,13H2 |
Clave InChI |
BORMNCXGATVZMD-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)OCCNN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




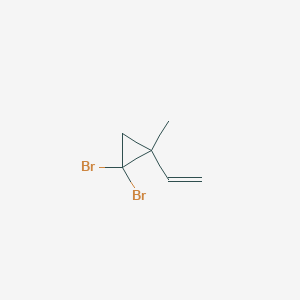
![1,2,4-Triazolo[4,3-b][1,2,4]triazine, 7-methyl-](/img/structure/B14605051.png)
![1-[4-(Dimethylamino)phenyl]-3-(5-nitrothiophen-2-yl)prop-2-en-1-one](/img/structure/B14605068.png)

![1-[2-(Ethylsulfanyl)ethyl]-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14605076.png)
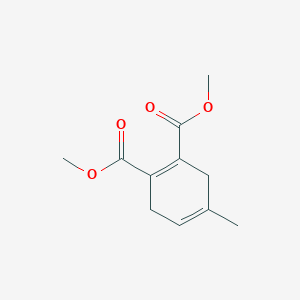
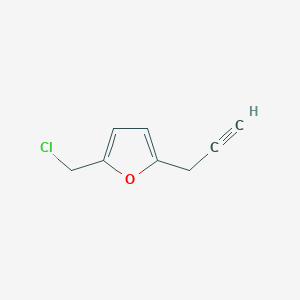
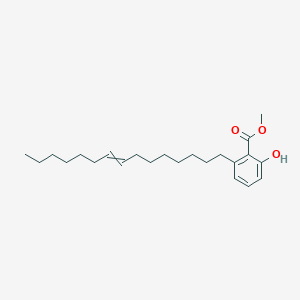
![5-[2-(4-Aminonaphthalen-1-yl)hydrazinyl]-2H-benzimidazol-2-one](/img/structure/B14605095.png)
